Cas no 932854-92-7 (5-(4-morpholinylmethyl)-3-furoic Acid)

5-(4-morpholinylmethyl)-3-furoic Acid 化学的及び物理的性質

名前と識別子

-

- 5-(Morpholinomethyl)furan-3-carboxylic acid

- 5-(morpholin-4-ylmethyl)furan-3-carboxylic acid

- 5-(4-morpholinylmethyl)-3-furoic acid(SALTDATA: FREE)

- 5-(4-morpholinylmethyl)-3-furoic Acid

-

- MDL: MFCD07788345

- インチ: InChI=1S/C10H13NO4/c12-10(13)8-5-9(15-7-8)6-11-1-3-14-4-2-11/h5,7H,1-4,6H2,(H,12,13)

- InChIKey: RAMGTGOTVBPNGM-UHFFFAOYSA-N

- ほほえんだ: C1COCCN1CC2=CC(=CO2)C(=O)O

計算された属性

- せいみつぶんしりょう: 211.08400

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 62.91000

- LogP: 0.74790

5-(4-morpholinylmethyl)-3-furoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B499220-50mg |

5-(4-morpholinylmethyl)-3-furoic Acid |

932854-92-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB264865-5g |

5-(4-Morpholinylmethyl)-3-furoic acid; . |

932854-92-7 | 5g |

€749.60 | 2025-02-14 | ||

| eNovation Chemicals LLC | Y1244949-1g |

5-(4-MORPHOLINYLMETHYL)-3-FUROIC ACID |

932854-92-7 | 95% | 1g |

$185 | 2024-06-06 | |

| Chemenu | CM274613-1g |

5-(Morpholinomethyl)furan-3-carboxylic acid |

932854-92-7 | 95% | 1g |

$482 | 2021-08-18 | |

| abcr | AB264865-5 g |

5-(4-Morpholinylmethyl)-3-furoic acid |

932854-92-7 | 5g |

€749.60 | 2023-06-22 | ||

| 1PlusChem | 1P00GWC1-5g |

5-(4-MORPHOLINYLMETHYL)-3-FUROIC ACID |

932854-92-7 | 95% | 5g |

$509.00 | 2025-02-27 | |

| abcr | AB264865-250mg |

5-(4-Morpholinylmethyl)-3-furoic acid; . |

932854-92-7 | 250mg |

€168.30 | 2025-02-14 | ||

| eNovation Chemicals LLC | Y1244949-5g |

5-(4-MORPHOLINYLMETHYL)-3-FUROIC ACID |

932854-92-7 | 95% | 5g |

$650 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1244949-1g |

5-(4-MORPHOLINYLMETHYL)-3-FUROIC ACID |

932854-92-7 | 95% | 1g |

$185 | 2025-02-21 | |

| Chemenu | CM274613-1g |

5-(Morpholinomethyl)furan-3-carboxylic acid |

932854-92-7 | 95% | 1g |

$111 | 2024-07-19 |

5-(4-morpholinylmethyl)-3-furoic Acid 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

5-(4-morpholinylmethyl)-3-furoic Acidに関する追加情報

5-(4-Morpholinylmethyl)-3-Furoic Acid: An Overview of a Versatile Compound (CAS No. 932854-92-7)

5-(4-Morpholinylmethyl)-3-furoic acid (CAS No. 932854-92-7) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.

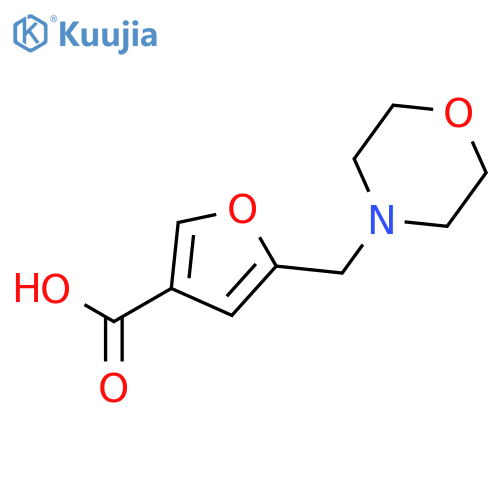

Chemical Structure and Properties: 5-(4-Morpholinylmethyl)-3-furoic acid is a heterocyclic compound characterized by a furan ring linked to a morpholine moiety through a methylene bridge. The furan ring is a five-membered aromatic ring containing an oxygen atom, while the morpholine ring is a six-membered heterocycle with an oxygen atom and two nitrogen atoms. The presence of these functional groups imparts specific chemical and physical properties to the compound, such as solubility, stability, and reactivity. The molecular formula of 5-(4-morpholinylmethyl)-3-furoic acid is C11H13NO4, and its molecular weight is 227.22 g/mol.

Synthesis Methods: Various synthetic routes have been developed to prepare 5-(4-morpholinylmethyl)-3-furoic acid. One common method involves the reaction of 3-furoic acid with morpholine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This reaction typically proceeds via an amide bond formation between the carboxylic acid group of 3-furoic acid and the amino group of morpholine. Another approach involves the nucleophilic substitution of a halide on a furan derivative with morpholine, followed by hydrolysis to form the carboxylic acid. These synthetic methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.

Biological Activities: Recent studies have highlighted the diverse biological activities of 5-(4-morpholinylmethyl)-3-furoic acid. One notable application is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has been reported to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Clinical Relevance: The anti-inflammatory and antioxidant properties of 5-(4-morpholinylmethyl)-3-furoic acid have prompted researchers to explore its potential therapeutic applications in various diseases. For instance, preclinical studies have demonstrated its efficacy in reducing inflammation in models of rheumatoid arthritis and colitis. Moreover, its ability to protect against oxidative stress makes it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action: The mechanism by which 5-(4-morpholinylmethyl)-3-furoic acid exerts its biological effects is not yet fully understood. However, several hypotheses have been proposed based on experimental data. One possibility is that it modulates the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Another potential mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in lipid metabolism and inflammation regulation.

Current Research Trends: Ongoing research on 5-(4-morpholinylmethyl)-3-furoic acid focuses on optimizing its pharmacological properties for clinical use. For example, efforts are being made to enhance its bioavailability and reduce potential side effects through structural modifications or formulation strategies. Additionally, there is growing interest in combining this compound with other therapeutic agents to achieve synergistic effects in treating complex diseases.

Safety Considerations: While 5-(4-morpholinylmethyl)-3-furoic acid shows promise as a therapeutic agent, safety considerations are paramount in drug development. Preclinical toxicology studies have indicated that this compound has low toxicity at therapeutic doses. However, further investigations are needed to evaluate its long-term safety profile and potential interactions with other medications.

FUTURE DIRECTIONS: The future outlook for 5-(4-morpholinylmethyl)-3-furoic acid is promising. As more research is conducted, it is likely that new applications will be discovered, and existing ones will be refined. Collaborative efforts between chemists, biologists, and clinicians will be crucial in advancing our understanding of this compound and translating its potential into real-world benefits for patients.

932854-92-7 (5-(4-morpholinylmethyl)-3-furoic Acid) 関連製品

- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)

- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))

- 1806539-87-6(4-Bromo-2-mercaptophenylhydrazine)

- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)

- 870010-44-9(2-(Cyclopropylethynyl)phenol)

- 2171153-30-1(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid)

- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)

- 1857829-01-6(1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one)

- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)